![molecular formula C26H28N4O2S2 B12494762 4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12494762.png)
4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(4-{[4-(tiofeno-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)-4-(propan-2-il)benzamida es un compuesto orgánico complejo que presenta un núcleo de benzamida con varios grupos funcionales unidos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-(4-{[4-(tiofeno-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)-4-(propan-2-il)benzamida típicamente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo de benzamida: Esto se puede lograr mediante la reacción de un cloruro de benzoílo adecuado con una amina.
Introducción del anillo de piperazina: Los derivados de piperazina se pueden sintetizar mediante reacciones de sustitución nucleofílica.
Unión del grupo tiofeno: Los derivados de tiofeno a menudo se introducen mediante reacciones de acoplamiento cruzado catalizadas por paladio.
Ensamblaje final: El compuesto final se ensambla mediante una serie de reacciones de condensación y acoplamiento en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar la calidad y la escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-(4-{[4-(tiofeno-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)-4-(propan-2-il)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes o aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como halógenos, agentes nitrantes o agentes sulfatantes en condiciones ácidas o básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de tiofeno puede producir sulfóxidos o sulfonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como sonda bioquímica o como compuesto líder en el descubrimiento de fármacos.
Medicina: Sus características estructurales sugieren que podría explorarse para aplicaciones terapéuticas, como dirigirse a enzimas o receptores específicos.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades únicas, como polímeros conductores o recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de la N-(4-{[4-(tiofeno-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)-4-(propan-2-il)benzamida dependería de su aplicación específica. En un contexto biológico, puede interactuar con objetivos moleculares específicos, como enzimas o receptores, a través de interacciones de unión que modulan su actividad. Las vías involucradas podrían incluir la inhibición o activación de cascadas de señalización, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-(propan-2-il)benzoico
- 4,7-bis(tiofeno-2-il)benzo[c][1,2,5]tiadiazol
Singularidad
Lo que diferencia a la N-(4-{[4-(tiofeno-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)-4-(propan-2-il)benzamida de compuestos similares es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto la convierte en un compuesto versátil para diversas aplicaciones, desde la química sintética hasta posibles usos terapéuticos.
Propiedades
Fórmula molecular |
C26H28N4O2S2 |
|---|---|
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
4-propan-2-yl-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C26H28N4O2S2/c1-18(2)19-5-7-20(8-6-19)24(31)28-26(33)27-21-9-11-22(12-10-21)29-13-15-30(16-14-29)25(32)23-4-3-17-34-23/h3-12,17-18H,13-16H2,1-2H3,(H2,27,28,31,33) |
Clave InChI |
CAQUMFUGPYQDEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate](/img/structure/B12494679.png)
![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)
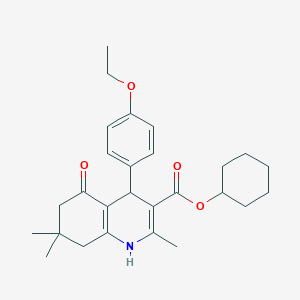
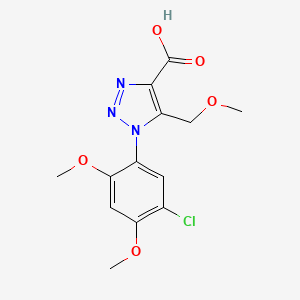
![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)
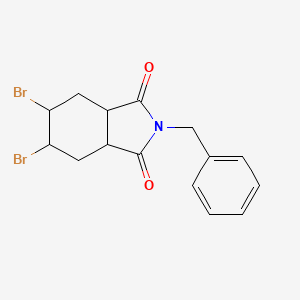
![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12494764.png)
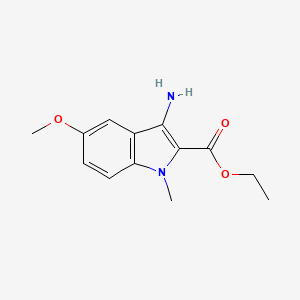
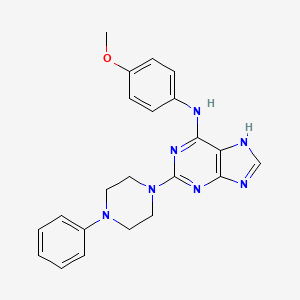
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
